2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride
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Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazolo[4,3-c]pyridine core . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the proliferation of cancer cells . It also interacts with cellular proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
- 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride is unique due to its specific structural features and the presence of a phenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15Cl2N3 |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15;;/h1-5,9,13H,6-8H2;2*1H |
InChI Key |
AHZXXACGWKIJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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